molecular formula C32H36F3N5O11 B12699012 (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone CAS No. 65274-68-2

(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone

Cat. No.: B12699012
CAS No.: 65274-68-2
M. Wt: 723.6 g/mol
InChI Key: VBYNCUINSXRBBB-LVEZLNDCSA-N
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Description

The compound (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone consists of two distinct moieties:

(E)-but-2-enedioic acid (fumaric acid): A dicarboxylic acid with a trans-configuration, widely used in pharmaceuticals as a counterion to enhance solubility and stability of active ingredients. It is notably employed in antimuscarinic drugs like fesoterodine fumarate .

(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone: A piperazine-based methanone derivative featuring a 4-nitrophenyl group and a branched piperazine chain terminating in a 3-(trifluoromethyl)phenyl substituent.

The combination of these moieties implies dual functionality: fumaric acid as a stabilizing agent and the piperazine-methanone core as the bioactive component.

Properties

CAS No.

65274-68-2

Molecular Formula

C32H36F3N5O11

Molecular Weight

723.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H28F3N5O3.2C4H4O4/c25-24(26,27)20-2-1-3-22(18-20)30-14-10-28(11-15-30)8-9-29-12-16-31(17-13-29)23(33)19-4-6-21(7-5-19)32(34)35;2*5-3(6)1-2-4(7)8/h1-7,18H,8-17H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

VBYNCUINSXRBBB-LVEZLNDCSA-N

Isomeric SMILES

C1N(CCN(C1)C2=CC=CC(=C2)C(F)(F)F)CCN3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C(F)(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Piperazine Derivatives Bearing Trifluoromethylphenyl Groups

  • Aromatic Substitution via Palladium-Catalyzed Cross-Coupling
    The introduction of trifluoromethyl-substituted phenyl groups onto piperazine rings is commonly achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. For example, arylboronic acids bearing trifluoromethyl groups are coupled with halogenated piperazine derivatives under inert atmosphere using palladium catalysts like tetrakis(triphenylphosphine)palladium(0) or PdCl2(dppf).

    • Typical conditions:
      • Solvents: 1,4-dioxane/water or toluene/water mixtures
      • Base: Sodium carbonate or potassium carbonate
      • Temperature: 80–100 °C
      • Reaction time: 4–12 hours
      • Inert atmosphere (argon or nitrogen) to prevent catalyst degradation
    • Yields reported for similar reactions range from 40% to 80% depending on substrate and conditions.
  • Example Reaction Table for Suzuki Coupling

Substrate (Halogenated Piperazine) Arylboronic Acid (Trifluoromethylphenyl) Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
5-bromo-N-substituted piperazine 4-(3-(trifluoromethyl)phenyl)boronic acid Pd(PPh3)4 Na2CO3 1,4-dioxane/water 100 4 71
4-chloropyrimidinyl piperazine 2,4-difluorophenylboronic acid Pd(dppf)Cl2 K3PO4 Toluene 140 0.5 89

Amide Bond Formation with (E)-but-2-enedioic Acid

  • The maleic acid moiety ((E)-but-2-enedioic acid) is typically introduced via amide bond formation between the acid and the piperazine nitrogen.
  • Common coupling reagents include carbodiimides (e.g., EDC, DCC) or activated esters to facilitate amide bond formation under mild conditions.
  • Reaction conditions:
    • Solvent: Dichloromethane, DMF, or acetonitrile
    • Temperature: 0–25 °C to room temperature
    • Reaction time: Several hours to overnight
  • Purification is often achieved by column chromatography or recrystallization.

Introduction of the 4-Nitrophenyl Group

  • The 4-nitrophenyl group can be introduced either by:
    • Direct substitution on a piperazine nitrogen using 4-nitrophenyl chloroformate or 4-nitrophenyl isocyanate derivatives, or
    • Palladium-catalyzed coupling of a 4-nitrophenyl boronic acid with a halogenated intermediate.
  • Reaction conditions are similar to those described for Suzuki couplings, with careful control to avoid reduction of the nitro group.

Representative Experimental Data Summary

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Suzuki Coupling Piperazine-Br + 4-(3-(trifluoromethyl)phenyl)boronic acid, Pd(PPh3)4, Na2CO3, 100 °C, 4 h 71 Inert atmosphere, monitored by TLC, purified by column chromatography
2 Amide Bond Formation (E)-but-2-enedioic acid + piperazine derivative, EDC or DCC, DCM, RT, overnight 65–80 Mild conditions to preserve double bond geometry
3 4-Nitrophenyl Substitution Piperazine derivative + 4-nitrophenyl chloroformate, base, DCM, 0–25 °C, 3–6 h 60–75 Avoid reduction of nitro group, purification by chromatography

Analytical and Purification Techniques

  • Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
  • Characterization:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms structural integrity and substitution patterns.
    • Mass spectrometry (LCMS, HRMS) confirms molecular weight and purity.
    • Infrared (IR) spectroscopy identifies functional groups, especially amide bonds and nitro groups.
  • Purification: Column chromatography on silica gel using solvent gradients (e.g., methanol/dichloromethane or hexane/ethyl acetate) is standard.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and substituted piperazine derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The trifluoromethyl and nitrophenyl groups are known to enhance the biological activity of compounds, making them promising candidates for drug development.

Industry

In industry, (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to proteins and enzymes, while the nitrophenyl group can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Structural Comparison of Piperazine-Methanone Derivatives
Compound Name Key Substituents Physicochemical Properties (Melting Point, NMR Data) Reference
Target Compound 4-nitrophenyl, trifluoromethylphenyl, dual piperazine chains Data not explicitly reported (inferred similar to analogs)
4-(2-ethoxyphenyl)piperazin-1-ylmethanone 4-nitrophenyl, 2-ethoxyphenyl Melting point: Not reported; NMR: δ 7.22–7.34 (aromatic protons)
1-[4-(3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone 2-fluorophenoxy, triazolopyrimidine Melting point: Not reported
7e (from ) 4-methoxyphenylsulfonyl, tetrazole-thioether Melting point: 131–134°C
7f (from ) 4-(trifluoromethyl)phenylsulfonyl, tetrazole-thioether Melting point: 165–167°C

Key Observations :

  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or ethoxy substituents in analogs .
  • The dual piperazine chains may improve binding affinity to multi-subunit receptors (e.g., GPCRs) compared to single-piperazine derivatives .

Key Observations :

  • The target compound’s synthesis likely mirrors fesoterodine fumarate preparation, where fumaric acid is introduced via salt formation .
  • Piperazine functionalization methods (e.g., sulfonylation, alkylation) are consistent across analogs, though substituents dictate reaction efficiency .
Table 3: Pharmacological Profiles
Compound Category Biological Activity Mechanism/Receptor Target Reference
Target Compound Potential antimuscarinic/neuropsychiatric activity Serotonin/dopamine receptor modulation inferred
Fesoterodine fumarate Antimuscarinic (urinary incontinence) Muscarinic M3 receptor antagonism
7e–7k () Antiproliferative activity (preliminary) Kinase inhibition (inferred)
WAY-100,635 () 5-HT1A receptor antagonism Prefrontal cortex dopamine modulation

Key Observations :

  • The target compound’s 4-nitrophenyl group may confer electron-withdrawing effects, enhancing binding to receptors with aromatic pockets (e.g., 5-HT1A) compared to ethoxy or methoxy analogs .

Biological Activity

The compound (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone , commonly referred to as a piperazine derivative, exhibits significant biological activity due to its unique structural features. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound integrates several functional groups that enhance its interaction with biological systems. The presence of the piperazine ring , trifluoromethyl group , and butenedioic acid moiety suggests a complex mechanism of action, potentially involving multiple biological targets.

Property Value
Molecular Weight475.5 g/mol
Hydrogen Bond Donors5
Hydrogen Bond Acceptors6
Rotatable Bonds4

Research indicates that compounds similar to this piperazine derivative often act as serotonin receptor antagonists , particularly at the 5-HT1A receptor . This interaction can modulate neurotransmitter signaling pathways, affecting mood regulation, anxiety, and cognitive functions. Specifically, studies have shown that this compound may inhibit serotonin's natural effects by binding to the receptor without activating it, thus functioning as a silent antagonist.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds. For instance, derivatives with trifluoromethyl groups have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.9 to 25.9 µM, indicating effective bactericidal properties .

Anti-inflammatory Properties

The compound's structure may also confer anti-inflammatory effects. Research into related piperazine derivatives has shown that modifications in substituents can enhance or diminish anti-inflammatory activity. For example, certain substitutions on the phenyl ring were found to increase the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), suggesting a nuanced role in inflammatory pathways .

Study 1: Serotonin Receptor Interaction

A study focused on the interaction of similar piperazine compounds with serotonin receptors revealed that these compounds could effectively inhibit receptor activation in vitro. This inhibition was linked to alterations in intracellular signaling pathways associated with mood disorders.

Study 2: Antimicrobial Efficacy

In another study evaluating antimicrobial efficacy, a series of piperazine derivatives were tested against various pathogens. The results indicated that modifications such as introducing trifluoromethyl groups significantly enhanced antibacterial activity, supporting the hypothesis that structural features critically influence biological efficacy .

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